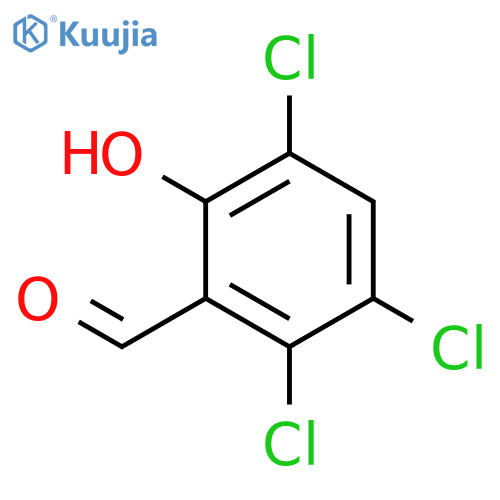

Cas no 23602-65-5 (3,5,6-Trichlorosalicylaldehyde)

3,5,6-Trichlorosalicylaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 2,3,5-trichloro-6-hydroxy-

- 2,3,5-trichloro-6-hydroxybenzaldehyde

- 3,5,6-Trichlorosalicylaldehyde

- EN300-1276909

- 1-Propylnonyl cyclopropanecarboxylate

- RYRVYDUIKGEEDW-UHFFFAOYSA-N

- 2,3,5-Trichloro-6-hydroxybenzaldehyde (ACI); Salicylaldehyde, 3,5,6-trichloro- (8CI); 2-Hydroxy-3,5,6-trichlorobenzaldehyde; 3,5,6-Trichloro-2-hydroxybenzaldehyde; 3,5,6-Trichlorosalicylaldehyde

- SCHEMBL3965313

- DTXSID40336012

- AKOS011668064

- 2,3,5-Trichloro-6-hydroxy-benzaldehyde

- CHEMBL273382

- Benzaldehyde, 3,5,6-trichloro-2-hydroxy

- 23602-65-5

-

- インチ: InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H

- InChIKey: RYRVYDUIKGEEDW-UHFFFAOYSA-N

- SMILES: C1=C(C(=C(C(=C1Cl)Cl)C=O)O)Cl

計算された属性

- 精确分子量: 223.91999

- 同位素质量: 223.919862g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 176

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- XLogP3: 3.8

じっけんとくせい

- PSA: 37.3

3,5,6-Trichlorosalicylaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1276909-2.5g |

2,3,5-trichloro-6-hydroxybenzaldehyde |

23602-65-5 | 2.5g |

$1428.0 | 2023-05-23 | ||

| TRC | T774370-2.5g |

3,5,6-Trichlorosalicylaldehyde |

23602-65-5 | 2.5g |

$ 160.00 | 2022-06-02 | ||

| Enamine | EN300-1276909-0.5g |

2,3,5-trichloro-6-hydroxybenzaldehyde |

23602-65-5 | 0.5g |

$699.0 | 2023-05-23 | ||

| Enamine | EN300-1276909-0.25g |

2,3,5-trichloro-6-hydroxybenzaldehyde |

23602-65-5 | 0.25g |

$670.0 | 2023-05-23 | ||

| Enamine | EN300-1276909-0.1g |

2,3,5-trichloro-6-hydroxybenzaldehyde |

23602-65-5 | 0.1g |

$640.0 | 2023-05-23 | ||

| Enamine | EN300-1276909-5.0g |

2,3,5-trichloro-6-hydroxybenzaldehyde |

23602-65-5 | 5g |

$2110.0 | 2023-05-23 | ||

| TRC | T774370-10g |

3,5,6-Trichlorosalicylaldehyde |

23602-65-5 | 10g |

$ 800.00 | 2023-09-05 | ||

| Enamine | EN300-1276909-250mg |

2,3,5-trichloro-6-hydroxybenzaldehyde |

23602-65-5 | 250mg |

$513.0 | 2023-10-01 | ||

| Enamine | EN300-1276909-100mg |

2,3,5-trichloro-6-hydroxybenzaldehyde |

23602-65-5 | 100mg |

$490.0 | 2023-10-01 | ||

| Enamine | EN300-1276909-1000mg |

2,3,5-trichloro-6-hydroxybenzaldehyde |

23602-65-5 | 1000mg |

$557.0 | 2023-10-01 |

3,5,6-Trichlorosalicylaldehyde 関連文献

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

3,5,6-Trichlorosalicylaldehydeに関する追加情報

Compound CAS No. 23602-65-5: Benzaldehyde, 2,3,5-Trichloro-6-Hydroxy

Benzaldehyde, 2,3,5-trichloro-6-hydroxy (CAS No. 23602-65-5) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzaldehyde backbone substituted with three chlorine atoms at positions 2, 3, and 5, along with a hydroxyl group at position 6. The combination of these substituents imparts distinctive chemical and physical properties to the molecule.

The synthesis of Benzaldehyde, 2,3,5-trichloro-6-hydroxy involves a series of carefully controlled reactions that ensure the precise placement of substituents on the aromatic ring. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels for this compound. For instance, studies published in the Journal of Organic Chemistry have demonstrated the use of catalytic cross-coupling reactions to streamline the synthesis process while maintaining the integrity of the molecule's functional groups.

One of the most promising applications of Benzaldehyde, 2,3,5-trichloro-6-hydroxy lies in its potential as a precursor for advanced pharmaceutical compounds. The hydroxyl group at position 6 serves as a reactive site for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. Researchers at leading institutions such as Stanford University and the Massachusetts Institute of Technology (MIT) have explored its role in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.

In addition to its pharmaceutical applications, Benzaldehyde, 2,3,5-trichloro-6-hydroxy has shown remarkable potential in materials science. Its aromatic structure and substituent arrangement make it an ideal candidate for use in organic electronics. Recent studies published in Nature Materials highlight its ability to form stable π-conjugated systems when incorporated into polymer frameworks. This property could pave the way for its use in next-generation flexible electronics and optoelectronic devices.

The environmental impact of Benzaldehyde, 2,3,5-trichloro-6-hydroxy has also been a subject of recent research interest. Scientists at the University of California have investigated its biodegradation pathways under various environmental conditions. Their findings suggest that while the compound exhibits moderate persistence in aqueous environments due to its chlorinated substituents, it can be effectively degraded by certain microbial communities under controlled conditions.

From a safety standpoint,Benzaldehyde derivatives are generally considered safe when handled according to standard laboratory protocols. However, prolonged exposure to concentrated solutions or vapors may cause irritation to mucous membranes or skin. Proper personal protective equipment (PPE) should always be used during handling to ensure worker safety.

In conclusion,Benzaldehyde derivatives like CAS No. 23602-65-5 represent a fascinating area of research with diverse applications across multiple disciplines. As scientific understanding continues to grow,the potential for innovative uses will undoubtedly expand further.

23602-65-5 (3,5,6-Trichlorosalicylaldehyde) Related Products

- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)

- 1080028-74-5(tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate)

- 869658-84-4(1-tert-butyl 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate)

- 1040650-13-2(1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide)

- 2680726-29-6(benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate)

- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)

- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)

- 2228683-20-1(3-(2,4-dimethylphenyl)methyl-3-methoxyazetidine)

- 1361654-19-4(3-Hydroxy-4,2',4',6'-tetrachlorobiphenyl)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)